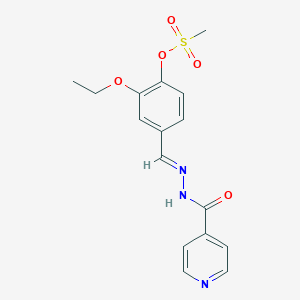![molecular formula C32H36N6O B304847 4-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304847.png)
4-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 4-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine involves the inhibition of various enzymes and proteins that play a role in the growth and proliferation of cancer cells and viruses. This compound has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of reverse transcriptase, which is involved in the replication of viruses such as HIV.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth and the replication of viruses. It has also been found to have antioxidant and anti-inflammatory properties. In addition, this compound has been found to have an effect on the central nervous system, with potential implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine in lab experiments include its potency and specificity in inhibiting the activity of enzymes and proteins involved in cancer cell growth and virus replication. However, limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For research on this compound include further studies on its potential as a therapeutic agent for cancer and viral infections. Additionally, research on its potential for treating neurological disorders such as Alzheimer's disease and Parkinson's disease is warranted. Further studies on the safety and efficacy of this compound in humans are also needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been achieved using different methods. One of the methods involves the reaction of 4,6-dichloro-2-piperidin-1-ylpyrimidine with 2-(naphthalen-1-ylmethoxy)benzaldehyde in the presence of hydrazine hydrate. Another method involves the reaction of 4,6-dichloro-2-piperidin-1-ylpyrimidine with 2-(naphthalen-1-ylmethoxy)benzohydrazide in the presence of triethylamine. Both methods yield the desired compound with good yields.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to have anticancer, antitumor, and antiviral activities. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
4-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine |
|---|---|
Fórmula molecular |
C32H36N6O |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
N-[(E)-[2-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C32H36N6O/c1-7-18-37(19-8-1)31-22-30(34-32(35-31)38-20-9-2-10-21-38)36-33-23-26-13-4-6-17-29(26)39-24-27-15-11-14-25-12-3-5-16-28(25)27/h3-6,11-17,22-23H,1-2,7-10,18-21,24H2,(H,34,35,36)/b33-23+ |
Clave InChI |
QORXDCYKURQEFW-GZZLJNBRSA-N |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)NN=CC4=CC=CC=C4OCC5=CC=CC6=CC=CC=C65 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304765.png)
![N'-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304767.png)
![N'-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304768.png)
![N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304770.png)
![N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304771.png)
![(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304774.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B304776.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304777.png)
![(6Z)-6-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304779.png)
![5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
![6-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304782.png)
![6-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304783.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
